Enhanced Lipophilicity (LogP 2.87) Distinguishes the Allylthio Derivative from Simpler Analogs
The computed octanol-water partition coefficient (LogP) of 2-methyl-3-[(prop-2-en-1-yl)sulfanyl]furan is 2.87 , which is substantially higher than that of the corresponding thiol (2-methyl-3-furanthiol, LogP 1.98–2.14) [1] and the methylthio analog (2-methyl-3-(methylthio)furan, LogP 2.33–2.48) [2]. This represents an approximate 0.73–0.89 log unit increase relative to the thiol and a ~0.39–0.54 log unit increase relative to the methylthio analog. A higher LogP indicates greater partitioning into lipid phases, which can influence flavor release profiles and stability in fat-containing food systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 (calculated) |
| Comparator Or Baseline | 2-Methyl-3-furanthiol LogP = 1.98–2.14; 2-Methyl-3-(methylthio)furan LogP = 2.33–2.48 |
| Quantified Difference | ΔLogP ≈ +0.73 to +0.89 vs thiol; ΔLogP ≈ +0.39 to +0.54 vs methylthio |
| Conditions | Computed LogP values from different software packages (ALOGPS, ChemAxon); cross-study comparison |
Why This Matters
For procurement in flavor formulation, this differential lipophilicity translates to predictably different release kinetics and matrix partitioning, which cannot be replicated by simply adjusting the concentration of a less lipophilic analog.
- [1] Foodb.ca. (2010). 2-Methyl-3-furanthiol (FDB015527). LogP 1.98 (ALOGPS), 1.41 (ChemAxon). Retrieved from https://foodb.ca/compounds/FDB015527 View Source
- [2] SIELC Technologies. (2018). 2-Methyl-3-(methylthio)furan. LogP 2.48. Retrieved from https://sielc.com/2-methyl-3-methylthiofuran View Source
